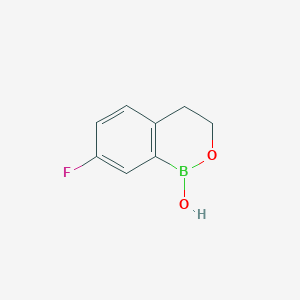

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

Descripción

Propiedades

IUPAC Name |

7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIKFIATEBVAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine typically involves the reaction of a fluorinated benzene derivative with a boronic acid or boronate ester. The reaction conditions often require the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, to facilitate the formation of the boron-oxygen bond.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available fluorinated benzene derivatives. The process may include steps such as halogenation, borylation, and cyclization to form the desired benzoxaborinine structure. The reaction conditions are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted benzoxaborinines with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anti-inflammatory Properties

One of the most significant applications of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is in the treatment of inflammatory conditions. Research indicates that boron-containing compounds exhibit anti-inflammatory effects, making them promising candidates for developing new anti-inflammatory drugs. A patent (US8168614B2) describes methods for treating various inflammatory diseases using boron-containing small molecules, including this compound. The study highlights that these compounds can modulate inflammatory pathways effectively, potentially leading to innovative treatments for conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

Another critical application of this compound lies in its antimicrobial properties. Boronic acid derivatives have been shown to possess significant antibacterial activity. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. This application is particularly relevant in the context of rising antibiotic resistance, where new classes of antimicrobial agents are urgently needed. Research has demonstrated that compounds similar to 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine can be effective against resistant strains of bacteria .

Chemical Properties and Mechanisms

Chemical Structure and Reactivity

The unique structure of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine contributes to its reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity, which may improve its ability to penetrate biological membranes and reach target sites within cells. Additionally, the hydroxyl group plays a crucial role in forming hydrogen bonds with biological macromolecules, which can enhance binding affinity and specificity for target proteins involved in inflammatory and infectious processes.

Mechanisms of Action

The mechanisms through which this compound exerts its effects are still under investigation. However, initial studies suggest that it may inhibit specific enzymes involved in inflammatory signaling pathways or bacterial metabolism. Understanding these mechanisms is vital for optimizing the compound's therapeutic potential and developing derivatives with improved efficacy and safety profiles.

Case Studies and Research Findings

Case Study: Anti-inflammatory Effects

In a recent study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups. These findings support the potential use of this compound as a therapeutic agent for managing inflammatory diseases .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The researchers found that 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine exhibited potent antibacterial activity against several resistant strains. The study concluded that this compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .

Mecanismo De Acción

The mechanism of action of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparación Con Compuestos Similares

Structural Analogues within the Benzoxaborinine Family

1,1-Bis(oxidanyl)-3,4-dihydro-2,1-benzoxaborinine ()

Key Differences :

- The fluorine atom in the target compound increases its electrophilicity and metabolic stability compared to the non-fluorinated analogue.

- The single hydroxyl group in the target compound may reduce water solubility relative to the bis-hydroxylated analogue but improve membrane permeability .

Fluorinated Heterocyclic Compounds

9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ()

Key Differences :

- The benzoxaborinine’s boron center enables unique mechanisms of action (e.g., protease inhibition via diol complexation), unlike the fluoroquinolone-like benzoxazine, which targets bacterial enzymes .

- Fluorine in the benzoxaborinine may enhance target binding through electronegative effects, whereas in the benzoxazine, it primarily improves pharmacokinetics and antibacterial potency .

Actividad Biológica

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine (CAS No. 2244253-83-4) is a heterocyclic compound notable for its unique structural features, including the presence of both boron and fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is characterized by its ability to form reversible covalent bonds with nucleophilic sites on proteins. The fluorine atom enhances its binding affinity and selectivity for various molecular targets. The compound is synthesized through reactions involving fluorinated benzene derivatives and boronic acids or boronate esters, often utilizing palladium catalysts under basic conditions.

The mechanism of action of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine involves its interaction with specific enzymes or receptors. The boron atom plays a crucial role in modulating the activity of these targets, which may lead to therapeutic effects such as anti-inflammatory or anticancer properties .

Anticancer Properties

Recent studies have indicated that compounds similar to 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related boron-containing compounds has demonstrated their potential in inhibiting tumor growth by inducing apoptosis through oxidative stress mechanisms .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Fluoro-1-hydroxy... | MCF7 (Breast) | TBD | Induction of oxidative stress |

| Similar Boron Compounds | A549 (Lung) | TBD | Apoptosis induction |

| Similar Boron Compounds | HeLa (Cervical) | TBD | Cell cycle arrest |

Note: TBD = To Be Determined based on ongoing studies.

Antimicrobial Activity

In addition to its anticancer properties, 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains through mechanisms involving disruption of bacterial cell wall synthesis .

Case Studies

A notable case study involved the evaluation of a series of boron-containing compounds in treating inflammatory conditions. The study highlighted the efficacy of these compounds in reducing inflammation markers in animal models . This suggests that 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine could be explored further for therapeutic applications in inflammatory diseases.

Comparative Analysis

Comparative studies with similar compounds such as 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborole reveal distinct biological activities attributed to their unique structural features. These differences may influence their pharmacokinetics and therapeutic profiles.

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 7-Fluoro-1-hydroxy... | Benzoxaborinine | Anticancer, Antimicrobial |

| 7-Fluoro-1-hydroxy... | Benzoxaborole | Anticancer |

| 7-Fluoro... | Benzoxaborane | Limited data |

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine?

A multi-step synthesis approach is typical for benzoxaborinine derivatives. Begin with fluorinated benzoic acid precursors (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to introduce fluorine and hydroxyl groups . Boron-containing intermediates, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, can be coupled via Suzuki-Miyaura reactions . Optimize reaction conditions (solvent, catalyst, temperature) using computational reaction path search methods to predict energy barriers and intermediates . Validate intermediates via NMR and mass spectrometry .

Basic: How should researchers characterize the structural and chemical purity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm fluorine and boron integration in and NMR spectra, respectively. Compare with fluorinated benzoic acid reference data .

- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for boron-containing compounds .

- Melting Point Analysis : Compare observed mp with literature values for structurally similar benzoxaborinines (e.g., 98.5–100°C for related dioxaborolane derivatives) .

Advanced: What computational strategies can predict the reactivity of this compound in catalytic or medicinal applications?

Employ quantum chemical calculations (e.g., DFT) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), and assess boron’s Lewis acidity . Reaction path search algorithms (e.g., artificial force-induced reaction method) can simulate intermediates and transition states for hydrolysis or cross-coupling reactions . Integrate machine learning to predict solubility or bioavailability using datasets from fluorinated benzoic acids .

Advanced: How can experimentalists resolve contradictions in observed reactivity data (e.g., unexpected byproducts or low yields)?

Apply factorial design to isolate critical variables (e.g., solvent polarity, temperature, catalyst loading) . For example:

Basic: What are the key stability considerations for storing and handling this compound?

Benzoxaborinines are sensitive to moisture due to boron’s electrophilicity. Store under inert gas (N/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) . Monitor degradation via periodic HPLC analysis . Avoid prolonged exposure to light, as fluorinated aromatic systems may undergo photolytic cleavage .

Advanced: How can membrane separation technologies improve purification of this compound?

Use nanofiltration membranes with molecular weight cut-offs (MWCO) < 500 Da to separate unreacted boron precursors . Optimize solvent resistance (e.g., use polyimide membranes for DMF). For enantiomeric resolution (if applicable), employ chiral stationary phases in HPLC, referencing methods for dihydrobenzoxazepine derivatives .

Advanced: What strategies enhance the compound’s bioavailability for pharmacological studies?

Modify solubility via prodrug approaches (e.g., esterification of the hydroxyl group) or co-crystallization with cyclodextrins . Validate using partition coefficient (LogP) calculations and in vitro permeability assays (e.g., Caco-2 cell models) . Compare with fluorinated benzoxazepine analogs for structural insights .

Basic: What safety protocols are essential for laboratory handling?

- Use PPE (gloves, goggles) due to potential fluorinated byproduct toxicity .

- Conduct reactions in fume hoods to avoid inhalation of boron-containing vapors .

- Dispose of waste via approved protocols for halogenated and boron-containing compounds .

Advanced: How can AI-driven automation optimize large-scale synthesis?

Implement robotic platforms for high-throughput screening of reaction conditions (e.g., catalyst ratios, solvents) . Train neural networks on existing data from fluorinated heterocycles to predict optimal parameters. Use COMSOL Multiphysics for reactor simulations to scale up without compromising yield .

Advanced: What mechanistic studies elucidate the compound’s role in inhibiting bacterial targets?

Perform kinetic assays (e.g., IC determination) against bacterial enzymes (e.g., β-lactamase) . Use X-ray crystallography or cryo-EM to resolve binding modes, comparing with 3,4-dihydroxybenzoic acid inhibitors . Validate via mutagenesis studies on key active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.